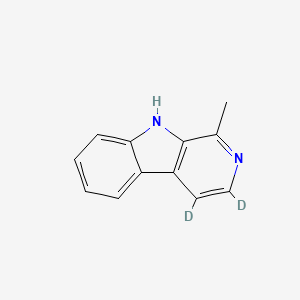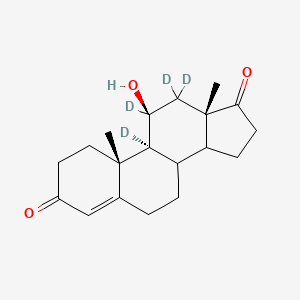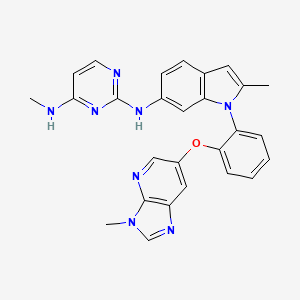
Resorcinol monoacetate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resorcinol monoacetate-d4 is a deuterated form of resorcinol monoacetate, a phenolic compound with the molecular formula C8H8O3. The deuterated version, this compound, is used in various scientific research applications due to its unique properties and stability. It is a derivative of resorcinol, which is known for its applications in the pharmaceutical, cosmetic, and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions: Resorcinol monoacetate-d4 can be synthesized through the acetylation of resorcinol-d4. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of one of the hydroxyl groups on the resorcinol molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity resorcinol-d4 and acetic anhydride, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: Resorcinol monoacetate-d4 can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form resorcinol-d4 or other reduced products.
Substitution: this compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resorcinol-d4 and other reduced products.
Substitution: Compounds with different functional groups replacing the acetyl group.
科学的研究の応用
Resorcinol monoacetate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
作用機序
The mechanism of action of resorcinol monoacetate-d4 involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Resorcinol monoacetate: The non-deuterated form, used in similar applications.
Hydroquinone: Another phenolic compound with similar chemical properties but different applications.
Catechol: A structural isomer of resorcinol with distinct chemical behavior.
Uniqueness: Resorcinol monoacetate-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific applications in research involving isotopic labeling. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and metabolic pathways.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC名 |
(2,3,4,6-tetradeuterio-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3/i2D,3D,4D,5D |
InChIキー |
ZZPKZRHERLGEKA-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC(=O)C)[2H])O)[2H] |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)



![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)




![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)

![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

